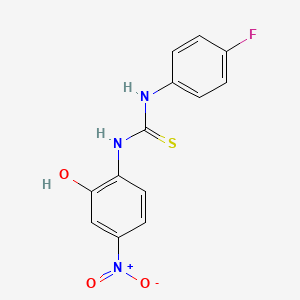
1-(4-Fluorophenyl)-3-(2-hydroxy-4-nitrophenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-3-(2-hydroxy-4-nitrophenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science
准备方法
The synthesis of 1-(4-Fluorophenyl)-3-(2-hydroxy-4-nitrophenyl)thiourea typically involves the reaction of 4-fluoroaniline with 2-hydroxy-4-nitrobenzoyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed. The crude product is then purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
1-(4-Fluorophenyl)-3-(2-hydroxy-4-nitrophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, such as heating with a suitable base.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide, triethylamine). The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(4-Fluorophenyl)-3-(2-hydroxy-4-nitrophenyl)thiourea has several scientific research applications, including:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its structural features that may interact with biological targets. It can be used in the design and synthesis of new drugs with improved efficacy and selectivity.
Material Science: The unique chemical properties of this compound make it suitable for use in the development of advanced materials, such as polymers and coatings, with specific functionalities.
Biological Studies: Researchers can use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
作用机制
The mechanism of action of 1-(4-Fluorophenyl)-3-(2-hydroxy-4-nitrophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and hydroxy-nitrophenyl groups can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The thiourea backbone may also contribute to the binding affinity and specificity of the compound.
相似化合物的比较
Similar compounds to 1-(4-Fluorophenyl)-3-(2-hydroxy-4-nitrophenyl)thiourea include other substituted thioureas, such as:
- 1-(4-Chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)thiourea
- 1-(4-Methylphenyl)-3-(2-hydroxy-4-nitrophenyl)thiourea
- 1-(4-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)thiourea
These compounds share a similar thiourea backbone but differ in the substituents on the phenyl rings The presence of different substituents can influence the chemical properties, reactivity, and biological activity of these compounds
属性
IUPAC Name |
1-(4-fluorophenyl)-3-(2-hydroxy-4-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O3S/c14-8-1-3-9(4-2-8)15-13(21)16-11-6-5-10(17(19)20)7-12(11)18/h1-7,18H,(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUKVBCLZYPGHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5957503.png)
![4-isonicotinoyl-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B5957504.png)
![2-[1-[(6-methyl-2-pyridinyl)methyl]-4-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5957508.png)
![5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B5957511.png)

![1-(3-chlorophenyl)-6-hydroxy-5-[(Z)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione](/img/structure/B5957527.png)
![3-(4-fluorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5957535.png)
![3-chloro-N-[1-(2-thienyl)ethyl]isonicotinamide](/img/structure/B5957536.png)

![2-({2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE](/img/structure/B5957565.png)

![2-(3-chlorobenzyl)-N-isopropyl-N-[(5-oxo-2-pyrrolidinyl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5957590.png)
![N-[2-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]pyridine-4-carboxamide](/img/structure/B5957593.png)
![1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(1-methylpyrazol-4-yl)propan-1-one](/img/structure/B5957596.png)
